molecular formula C9H8ClFO2 B053226 2-Chloro-6-fluoro-3-methylphenylacetic acid CAS No. 261762-92-9

2-Chloro-6-fluoro-3-methylphenylacetic acid

Cat. No.: B053226
CAS No.: 261762-92-9
M. Wt: 202.61 g/mol
InChI Key: IZLFHWYEGHXIRN-UHFFFAOYSA-N
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Description

2-Chloro-6-fluoro-3-methylphenylacetic acid is an organic compound with the molecular formula C9H8ClFO2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with chlorine, fluorine, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-fluoro-3-methylphenylacetic acid typically involves the following steps:

    Starting Material: The synthesis begins with 2-Chloro-6-fluoro-3-methylbenzaldehyde.

    Grignard Reaction: The benzaldehyde undergoes a Grignard reaction with methylmagnesium bromide to form the corresponding alcohol.

    Oxidation: The alcohol is then oxidized to the corresponding carboxylic acid using an oxidizing agent such as potassium permanganate or chromium trioxide.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents and solvents used in the industrial synthesis include:

    Grignard Reagent: Methylmagnesium bromide

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Solvents: Diethyl ether, dichloromethane

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6-fluoro-3-methylphenylacetic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The carboxylic acid group can be further oxidized to form derivatives such as acid chlorides or esters.

    Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide, potassium carbonate

    Oxidation: Thionyl chloride, sulfuric acid

    Reduction: Lithium aluminum hydride, sodium borohydride

Major Products:

    Substitution Products: Various substituted phenylacetic acids

    Oxidation Products: Acid chlorides, esters

    Reduction Products: Alcohols, aldehydes

Scientific Research Applications

2-Chloro-6-fluoro-3-methylphenylacetic acid has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-6-fluoro-3-methylphenylacetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The presence of chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

  • 2-Chloro-6-fluorophenylacetic acid
  • 3-Chloro-6-fluoro-2-methylphenylacetic acid
  • 2-Chloro-3-methylphenylacetic acid

Comparison: 2-Chloro-6-fluoro-3-methylphenylacetic acid is unique due to the specific arrangement of chlorine, fluorine, and methyl groups on the phenyl ring. This unique substitution pattern can result in different chemical reactivity and biological activity compared to similar compounds. For example, the presence of both chlorine and fluorine atoms can enhance the compound’s stability and influence its interactions with biological targets.

Properties

IUPAC Name

2-(2-chloro-6-fluoro-3-methylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO2/c1-5-2-3-7(11)6(9(5)10)4-8(12)13/h2-3H,4H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZLFHWYEGHXIRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)F)CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50378640
Record name 2-Chloro-6-fluoro-3-methylphenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261762-92-9
Record name 2-Chloro-6-fluoro-3-methylphenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 261762-92-9
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